3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked to a substituted benzodiazolyl moiety via an azetidine ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity compared to larger rings like piperazine or pyrrolidine .
Properties
IUPAC Name |
3-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-19(2,3)18-23-14-6-4-5-7-16(14)25(18)13-11-24(12-13)17-15(10-20)21-8-9-22-17/h4-9,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCUVXKYWYMHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and azetidine intermediates, followed by their coupling with the pyrazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in electron transfer processes, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- The target compound’s azetidine-benzodiazolyl-pyrazine architecture is distinct from analogs with pyrazolyl (e.g., ) or imidazo-pyrrolo-pyrazinyl (e.g., ) substituents.
- The tert-butyl group in the target compound contrasts with halogenated derivatives (e.g., bromo/chloro in ), which may alter electronic properties and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Notes:
- The target compound’s tert-butyl group contributes to higher LogP compared to smaller substituents in , suggesting reduced aqueous solubility.
Biological Activity
3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct moieties:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Benzodiazole moiety : Known for various biological activities, this segment enhances the compound's pharmacological profile.
- Pyrazine and carbonitrile groups : These contribute to the electronic properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 2640978-77-2 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activity
Research indicates several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds containing benzodiazole derivatives exhibit significant antimicrobial properties. The presence of the azetidine and pyrazine rings may enhance these effects by disrupting microbial cell membranes or interfering with metabolic processes.
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds suggest that this compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective properties. Preliminary studies indicate it may protect neuronal cells from oxidative stress-induced apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Screening :
- A study screened a library of compounds for antimicrobial activity using various bacterial strains. Compounds with similar structures demonstrated significant inhibition at concentrations as low as 25 µg/mL.
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Anticancer Activity :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that analogs of this compound could reduce cell viability by over 50% at micromolar concentrations.
-
Neuroprotection Studies :
- Research involving neuronal cultures exposed to oxidative stress showed that compounds with similar scaffolds could reduce cell death by up to 70%, indicating a protective effect against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
